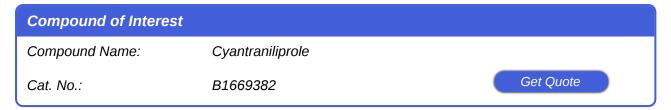


Application Notes and Protocols for Quantifying Cyantraniliprole Residues in Plant Tissues

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Cyantraniliprole**, a second-generation anthranilic diamide insecticide, in various plant tissues. The protocols described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The inclusion of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method ensures high-throughput and efficient analysis.

Introduction to Cyantraniliprole Analysis

Cyantraniliprole is a broad-spectrum insecticide that targets insect ryanodine receptors, leading to paralysis and death of the pest.[1] Its widespread use in agriculture necessitates robust and sensitive analytical methods to monitor its residue levels in food crops, ensuring consumer safety and compliance with regulatory limits.[2] The techniques detailed below offer a range of options for researchers, from cost-effective HPLC-UV for routine screening to highly sensitive and selective LC-MS/MS for trace-level quantification and confirmatory analysis.[1][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of **Cyantraniliprole** in different plant matrices.



Table 1: HPLC-UV Method Performance

Plant Matrix	Limit of Detection (LOD) (µg/g)	Limit of Quantification (LOQ) (µg/g)	Recovery Range (%)	Reference
Tomato Fruit	0.003	0.01	83-94	[4]
Potato	0.003	0.011	Not Specified	[5]
Cabbage	Not Specified	Not Specified	89.80-100.11	[2]
Melon	0.14 (mg/kg)	0.46 (mg/kg)	111.7-129.2	[6]

Table 2: LC-MS/MS and UHPLC-MS/MS Method Performance

Plant Matrix	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)	Recovery Range (%)	Reference
Wild Garlic	0.005	0.01	91.2-105.7	[7]
Green Onions, Celery, Leeks, Citrus, Lychees, Avocado	Not Specified	0.00003-0.0008	71.2-120	[8]
Pakchoi	Not Specified	0.01	77.8-102.5	[9][10]
Spinach	0.001	0.003	97.6-109	[11]
Beetroot	Not Specified	Not Specified	84.74-104.24	[12]
Beet Top	Not Specified	Not Specified	80.19-118.55	[12]
Litchi	Not Specified	0.0005-0.01	76-98	[13]
Various Fruits and Vegetables	Not Specified	0.01 (targeted)	87-107	[14]

Experimental Protocols



Protocol 1: QuEChERS Sample Preparation for Plant Tissues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[15]

Materials:

- · Homogenized plant tissue sample
- · Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄ (and C18 for pigmented samples)
- 50 mL centrifuge tubes
- Centrifuge capable of 4000 rpm
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Cap the tube and shake vigorously for 1 minute.[8]
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[8]
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.



- Centrifuge at 4000 rpm for 5 minutes.[7]
- Transfer the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA (and C18 if necessary).[13]
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is ready for analysis by HPLC-UV or LC-MS/MS. Filter the extract through a 0.22 μm filter if necessary.[7]



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QuEChERS Sample Preparation Workflow

Protocol 2: Analysis by HPLC-UV

This protocol is suitable for the routine quantification of **Cyantraniliprole** in samples where high sensitivity is not the primary requirement.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 μm particle size).[16]

Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v or 80:20 v/v).[5][17] Some
methods may require pH adjustment of the aqueous phase with phosphoric acid to pH 3.0.



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Flow Rate: 0.4 - 2.0 mL/min.[16][17]

Column Temperature: 40 °C.[16]

• Injection Volume: 20 μL.[5]

Detection Wavelength: 260 nm.[16]

Procedure:

- Prepare a series of standard solutions of Cyantraniliprole in a suitable solvent (e.g., acetonitrile) at concentrations ranging from 0.01 to 10.0 μg/mL.[4]
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample extracts.
- Quantify the Cyantraniliprole concentration in the samples by comparing the peak area with the calibration curve.

Protocol 3: Analysis by UHPLC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for trace residue analysis and confirmatory purposes.

Instrumentation:

- Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 μm).[11]

Chromatographic Conditions:

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.



- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[7][11]
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is
 gradually decreased while increasing the percentage of mobile phase B over the course of
 the run to elute the analyte.
- Flow Rate: 0.2 0.4 mL/min.[11]
- Column Temperature: 40 °C.[11]
- Injection Volume: 1 5 μL.[7][11]

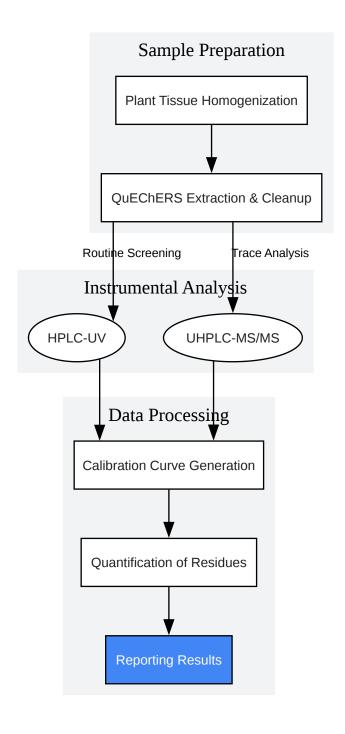
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cyantraniliprole for quantification and confirmation. A common quantitative transition is m/z 473 -> 284.[11]
- Source Parameters: Optimize parameters such as capillary voltage, drying gas temperature and flow, and nebulizer pressure according to the instrument manufacturer's recommendations.

Procedure:

- Prepare matrix-matched calibration standards by spiking known concentrations of
 Cyantraniliprole into blank matrix extracts obtained from the QuEChERS procedure. This is
 crucial to compensate for matrix effects.[7][11]
- Inject the matrix-matched standards to construct a calibration curve.
- Inject the prepared sample extracts.
- Identify and quantify Cyantraniliprole based on its retention time and the area of the specific MRM transition.





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Overall Analytical Workflow

Conclusion

The methodologies presented provide a comprehensive guide for the quantification of **Cyantraniliprole** residues in plant tissues. The choice of method will depend on the specific



requirements of the analysis, including the desired sensitivity, selectivity, and sample throughput. For routine monitoring, the QuEChERS method coupled with HPLC-UV offers a robust and cost-effective solution. For research applications requiring lower detection limits and confirmatory data, UHPLC-MS/MS is the preferred technique. Proper method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is essential to ensure reliable and accurate results.

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